molecular formula C14H17NO2S2 B2374953 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide CAS No. 2034328-22-6

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide

Cat. No.: B2374953
CAS No.: 2034328-22-6
M. Wt: 295.42
InChI Key: QFSUGDLXSWCAND-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

Thiophene nucleus containing compounds show various activities. For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds with respect to their biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

What sets this compound apart from other thiophene derivatives is its specific substitution pattern, which may confer unique biological activities and applications. Its combination of a hydroxyl group and a carboxamide group on the thiophene ring provides distinct chemical properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c16-7-4-11(13-2-1-8-19-13)3-6-15-14(17)12-5-9-18-10-12/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSUGDLXSWCAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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